molecular formula C15H13N5O B2467556 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile CAS No. 2310154-66-4

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile

Cat. No. B2467556
CAS RN: 2310154-66-4
M. Wt: 279.303
InChI Key: JXTMQJPWNGJLQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, such as PZQ, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Physical And Chemical Properties Analysis

PZQ has a molecular weight of 279.303. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activities

  • A study focused on the anticancer activities of metal complexes derived from a structurally related compound, emphasizing the potential in cancer treatment and drug design (Bera et al., 2021).

Synthesis of Spirocycles

  • Research on the synthesis of oxetane/azetidine containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions highlights the compound's role in producing complex chemical structures (Jones et al., 2016).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

  • A study synthesizing novel derivatives and testing their anti-inflammatory, analgesic, and anticonvulsant activities indicates the compound's significance in medicinal chemistry (El-Sawy et al., 2014).

Novel Routes for Synthesis

  • Research on synthesizing new azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives reveals innovative pathways for creating complex molecular structures (Elmaati, 2002).

Antimicrobial and Antitubercular Activities

  • Synthesis of new pyrimidine-azitidinone analogues, and their evaluation for antimicrobial and antitubercular activities, demonstrates the compound's potential in developing new antibacterial agents (Chandrashekaraiah et al., 2014).

Novel Transformations in Synthesis

  • Investigation of novel transformations in thienopyrimidine synthesis using the amino and carbonyl/nitrile groups in Gewald thiophenes indicates the compound's versatility in organic synthesis (Pokhodylo et al., 2010).

Future Directions

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . The review of recent advances in the synthesis and reactivity of azetidines suggests that there are ongoing improvements and the discovery of new reaction protocols that have overcome some long-standing challenges . This indicates promising future directions for the research and application of azetidines like PZQ.

properties

IUPAC Name

4-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTMQJPWNGJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile

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